molecular formula C17H23BrN2O5S B3560675 ethyl 1-[2-(N-methyl-4-bromobenzenesulfonamido)acetyl]piperidine-4-carboxylate

ethyl 1-[2-(N-methyl-4-bromobenzenesulfonamido)acetyl]piperidine-4-carboxylate

Cat. No.: B3560675
M. Wt: 447.3 g/mol
InChI Key: NYWCZRRUYMRTQS-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(N-methyl-4-bromobenzenesulfonamido)acetyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a bromobenzenesulfonamide group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(N-methyl-4-bromobenzenesulfonamido)acetyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromobenzenesulfonamide group: This step often involves sulfonation reactions followed by bromination.

    Acetylation: The acetyl group is introduced using acetylating agents under controlled conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(N-methyl-4-bromobenzenesulfonamido)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-[2-(N-methyl-4-bromobenzenesulfonamido)acetyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might be explored for their potential biological activities.

    Medicine: The compound could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(N-methyl-4-bromobenzenesulfonamido)acetyl]piperidine-4-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: Shares the piperidine ring and ethyl ester group.

    N-Boc-piperidine-4-carboxylate: Contains a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group.

    Fentanyl analogs: Feature a piperidine ring and are known for their potent biological activities.

Uniqueness

Ethyl 1-[2-(N-methyl-4-bromobenzenesulfonamido)acetyl]piperidine-4-carboxylate is unique due to the presence of the bromobenzenesulfonamide group, which can impart distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-[2-[(4-bromophenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O5S/c1-3-25-17(22)13-8-10-20(11-9-13)16(21)12-19(2)26(23,24)15-6-4-14(18)5-7-15/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWCZRRUYMRTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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